molecular formula C21H23ClN2O2 B309428 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide

4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide

Numéro de catalogue B309428
Poids moléculaire: 370.9 g/mol
Clé InChI: CWRZDWYWDDBKNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.

Mécanisme D'action

4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide acts as a competitive antagonist of mGluR1, which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the central nervous system. By binding to the orthosteric site of mGluR1, this compound prevents the activation of downstream signaling pathways that are involved in the regulation of neuronal excitability, synaptic plasticity, and gene expression.
Biochemical and physiological effects:
This compound has been shown to exert various biochemical and physiological effects in different cell types and tissues. For example, this compound can reduce the release of glutamate, an excitatory neurotransmitter, from presynaptic terminals by blocking mGluR1-mediated facilitation of glutamate release. Moreover, this compound can modulate the activity of ion channels, such as voltage-gated calcium channels and NMDA receptors, which are involved in the regulation of synaptic transmission and plasticity.

Avantages Et Limitations Des Expériences En Laboratoire

4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide has several advantages for lab experiments, such as its high selectivity for mGluR1, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, such as its short half-life in vivo, its potential off-target effects on other mGluR subtypes, and its limited solubility in aqueous solutions.

Orientations Futures

There are several future directions for research on 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide and mGluR1. One possible direction is to investigate the role of mGluR1 in the pathophysiology of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, and to explore the potential therapeutic benefits of mGluR1 antagonists in these disorders. Another direction is to study the interactions between mGluR1 and other neurotransmitter systems, such as the dopaminergic and serotonergic systems, and to elucidate the mechanisms underlying the modulation of mGluR1 signaling by these systems. Finally, further studies are needed to optimize the pharmacokinetic properties of this compound and to develop more potent and selective mGluR1 antagonists for preclinical and clinical applications.

Méthodes De Synthèse

4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide can be synthesized through a multistep process involving the reaction of 4-chloro-3-nitrobenzoic acid with cyclopentylamine, followed by the reduction of the nitro group and the subsequent coupling with N-(2,3-dimethylphenyl)glycine. The final product can be obtained by esterification with ethanol.

Applications De Recherche Scientifique

4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide has been extensively used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes, such as pain, anxiety, addiction, and neurodegenerative diseases. For example, studies have shown that this compound can attenuate neuropathic pain in animal models by blocking mGluR1-mediated signaling. Additionally, this compound has been shown to reduce anxiety-like behavior in rodents by modulating the activity of the amygdala, a brain region involved in emotional processing.

Propriétés

Formule moléculaire

C21H23ClN2O2

Poids moléculaire

370.9 g/mol

Nom IUPAC

4-chloro-3-(cyclopentanecarbonylamino)-N-(2,3-dimethylphenyl)benzamide

InChI

InChI=1S/C21H23ClN2O2/c1-13-6-5-9-18(14(13)2)23-21(26)16-10-11-17(22)19(12-16)24-20(25)15-7-3-4-8-15/h5-6,9-12,15H,3-4,7-8H2,1-2H3,(H,23,26)(H,24,25)

Clé InChI

CWRZDWYWDDBKNZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3CCCC3)C

SMILES canonique

CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3CCCC3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.